

Xylene Cyanol FF CAS number and chemical information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Xylene Cyanol FF

Cat. No.: B8058127

[Get Quote](#)

Xylene Cyanol FF: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylene Cyanol FF is a synthetic organic compound widely utilized in molecular biology and analytical chemistry.^[1] Its most prominent role is as a tracking dye in agarose and polyacrylamide gel electrophoresis for the separation of nucleic acids.^{[2][3]} This guide provides an in-depth overview of the chemical and physical properties of **Xylene Cyanol FF**, its primary applications with detailed experimental protocols, and a summary of its safety and handling procedures.

Chemical and Physical Properties

Xylene Cyanol FF, also known by synonyms such as Acid Blue 147 and Cyanol FF, is a triphenylmethane dye.^{[2][4][5][6]} It is commercially available as a sodium salt. The key chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	2650-17-1	[4] [5] [7] [8]
Molecular Formula	C ₂₅ H ₂₇ N ₂ NaO ₆ S ₂	[1] [2] [7] [8]
Molecular Weight	538.61 g/mol	[1] [2] [5] [7] [8]
IUPAC Name	Sodium 4-{(Z)-[3-methyl-4-(ethylamino)phenyl][3-methyl-4-(ethylimino)cyclohexa-2,5-dien-1-ylidene]methyl}-3-sulfobenzene-1-sulfonate	[9]
Appearance	Green to dark red or dark blue crystalline powder	[4] [10] [11]
Solubility	Soluble in water	[4]
Melting Point	295 °C (decomposes)	[4] [11]
Maximum Absorbance (λ _{max})	615 nm	[4]
Colour Index Number	42135	[4] [7]

Applications

The primary application of **Xylene Cyanol FF** is in molecular biology as a tracking dye. It is also used in other analytical techniques.

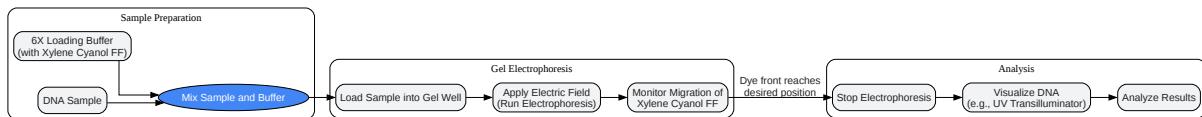
Tracking Dye in Gel Electrophoresis

Xylene Cyanol FF is a standard component of loading buffers for agarose and polyacrylamide gel electrophoresis. Due to its net negative charge in neutral or slightly basic buffers, it migrates towards the anode, in the same direction as nucleic acids.[\[3\]](#) Its migration rate is dependent on the gel concentration and buffer system. In a 1% agarose gel, **Xylene Cyanol FF** migrates at a rate comparable to a DNA fragment of approximately 4,000 to 5,000 base pairs.[\[12\]](#)[\[13\]](#)[\[14\]](#) This allows researchers to monitor the progress of the electrophoresis in real-time.[\[11\]](#)

This protocol describes the preparation of a common 6X DNA loading buffer containing **Xylene Cyanol FF** and Bromophenol Blue.

Materials:

- **Xylene Cyanol FF** powder
- Bromophenol Blue powder
- Glycerol or Ficoll® 400
- Tris base
- EDTA (Ethylenediaminetetraacetic acid)
- Deionized or Milli-Q water
- pH meter
- Magnetic stirrer and stir bar
- Volumetric flasks and graduated cylinders


Procedure:

- Prepare 0.5 M EDTA (pH 8.0) solution:
 - Dissolve 18.61 g of EDTA (disodium salt, dihydrate) in 80 mL of deionized water.
 - Adjust the pH to 8.0 with sodium hydroxide (NaOH) pellets while stirring. The EDTA will not dissolve completely until the pH is close to 8.0.
 - Bring the final volume to 100 mL with deionized water.
 - Sterilize by autoclaving.
- Prepare 1 M Tris-HCl (pH 7.6) solution:
 - Dissolve 12.11 g of Tris base in 80 mL of deionized water.

- Adjust the pH to 7.6 with concentrated hydrochloric acid (HCl).
- Bring the final volume to 100 mL with deionized water.
- Sterilize by autoclaving.
- Prepare 6X Loading Buffer (10 mL):
 - In a 15 mL conical tube, combine the following:
 - Glycerol (100%): 3.0 mL (for density)
 - 0.5 M EDTA (pH 8.0): 1.2 mL (to inactivate nucleases)
 - 1 M Tris-HCl (pH 7.6): 0.6 mL (as a buffer)
 - **Xylene Cyanol FF**: 25 mg (0.25% w/v)
 - Bromophenol Blue: 25 mg (0.25% w/v)
 - Add deionized water to a final volume of 10 mL.
 - Vortex thoroughly until all components are dissolved. The solution should be a clear, dark green color.
 - Store the 6X loading buffer in aliquots at -20°C for long-term storage or at 4°C for short-term use.

Usage:

- Add 1 volume of 6X loading buffer to 5 volumes of your DNA sample.
- Mix gently by pipetting up and down.
- Load the entire volume into the well of an agarose or polyacrylamide gel.

[Click to download full resolution via product page](#)

Workflow for Agarose Gel Electrophoresis using **Xylene Cyanol FF**.

Spectrophotometric Determination of Platinum(IV)

Xylene Cyanol FF has been utilized in a sensitive spectrophotometric method for the determination of platinum(IV). The principle of this method is based on the oxidation of the leuco (colorless) form of **Xylene Cyanol FF** (LXCFF) by platinum(IV) in a sulfuric acid medium (pH 1.0-2.5). This reaction forms the colored **Xylene Cyanol FF**, which exhibits maximum absorbance at 620 nm in an acetate buffer medium (pH 3.0-4.5).^[4] The intensity of the blue color is proportional to the concentration of platinum(IV).

While the principle of this application is established, a detailed, step-by-step experimental protocol for the preparation of leuco-**Xylene Cyanol FF** and the subsequent determination of platinum(IV) is not readily available in the public domain.

Viral Inactivation

The literature mentions the use of **Xylene Cyanol FF** as an organic dye for the inactivation of the Sendai virus. However, specific and detailed protocols for this application are not publicly available. General methods for viral inactivation include the use of detergents, heat, or UV radiation to disrupt the viral structure.^[13] For enveloped viruses, solvent/detergent treatment is a common method to disrupt the lipid membrane.

Safety and Handling

Xylene Cyanol FF is considered a hazardous substance and should be handled with appropriate safety precautions.[13]

Hazard Statements:

- H315: Causes skin irritation.[12][14]
- H319: Causes serious eye irritation.[12][14][15]
- H335: May cause respiratory irritation.[12][14]

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14][16] A NIOSH-approved respirator should be used if dust is generated.[16]
- Handling: Avoid contact with skin, eyes, and clothing.[13][16] Do not breathe dust.[14] Use in a well-ventilated area.[13][14] Wash hands thoroughly after handling.[13][14][16]
- Storage: Store in a tightly closed container in a dry and well-ventilated place.[14] Keep cool and dry.[16]
- Spills: For minor spills, clean up immediately using dry procedures to avoid generating dust. [13] For major spills, evacuate the area and alert emergency responders.[13]
- Disposal: Dispose of contents/container to an approved waste disposal plant.[14]

Conclusion

Xylene Cyanol FF is an indispensable tool in molecular biology, primarily serving as a tracking dye in gel electrophoresis. Its well-defined chemical and physical properties, along with established protocols for its use in loading buffers, make it a reliable component in nucleic acid analysis. While other applications in spectrophotometry and virology have been reported, detailed experimental methodologies for these are not as widely documented. Adherence to proper safety and handling procedures is essential when working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. AN EXPOSITION ON SPECTROPHOTOMETRIC DETERMINATION OF PLATINUM GROUP METALS | Journal of the Chilean Chemical Society [jcchems.com]
- 3. Spectrophotometric determination of cerium with leuco xylene cyanol FF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly sensitive spectrophotometric determination of platinum(IV) using leuco xylene cyanol FF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric determination of platinum with o-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A validated protocol to UV-inactivate SARS-CoV-2 and herpesvirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sendai Virus C Protein Plays a Role in Restricting PKR Activation by Limiting the Generation of Intracellular Double-Stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Methods of Inactivation of Highly Pathogenic Viruses for Molecular, Serology or Vaccine Development Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mt.com [mt.com]
- 15. Rapid and sensitive spectrophotometric determination of trace amounts of iron(III) using leuco Xylene cyanol FF - uomeprints [eprints.uni-mysore.ac.in]
- 16. Heat-inactivated Sendai virus can enter multiple MHC class I processing pathways and generate cytotoxic T lymphocyte responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Xylene Cyanol FF CAS number and chemical information]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8058127#xylene-cyanol-ff-cas-number-and-chemical-information\]](https://www.benchchem.com/product/b8058127#xylene-cyanol-ff-cas-number-and-chemical-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com